Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring. They are considered bioisosteres of purines, meaning they possess similar molecular shapes and electronic properties to naturally occurring purine bases like adenine and guanine. This structural similarity allows them to interact with biological targets like enzymes and receptors, making them attractive candidates for drug discovery [, , ].
Synthesis Analysis
Condensation-cyclization reactions: These reactions typically involve reacting a substituted pyrazole derivative with an appropriate electrophile, such as an orthoester or an aldehyde, under acidic or basic conditions [, , , , , , , , ].
Nucleophilic substitution reactions: These reactions involve replacing a leaving group, such as a halogen or a methylsulfanyl group, on the pyrazolo[3,4-d]pyrimidine core with a desired nucleophile [, , ].
Multicomponent reactions: These reactions allow for the synthesis of complex pyrazolo[3,4-d]pyrimidine derivatives in a single step by combining three or more starting materials [].
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines has been extensively studied using various techniques like X-ray crystallography, NMR spectroscopy, and computational methods [, , , , , , , , , , , ]. These studies have provided valuable insights into the conformational preferences, intermolecular interactions (hydrogen bonding, π-π stacking), and electronic properties of these compounds, which are crucial for understanding their biological activity.
Mechanism of Action
Kinase inhibition: Many pyrazolo[3,4-d]pyrimidine derivatives exhibit potent inhibitory activity against various kinases, including tyrosine kinases and cyclin-dependent kinases, which are involved in crucial cellular processes like cell growth, proliferation, and signaling [, , , , ].
Receptor modulation: Certain pyrazolo[3,4-d]pyrimidines can interact with specific receptors, such as adenosine receptors, modulating their activity and downstream signaling pathways [].
Enzyme inhibition: These compounds can also inhibit enzymes like thymidylate synthase, which is essential for DNA synthesis and is a target for anticancer agents [].
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines depend on the nature and position of substituents on the core structure. These properties influence their solubility, lipophilicity (log P), hydrogen bonding ability, and other factors that affect their pharmacokinetic and pharmacodynamic profiles [, , ].
Applications
Anticancer agents: Numerous pyrazolo[3,4-d]pyrimidine derivatives have shown promising anticancer activity against various cancer cell lines, targeting different components of cancer cell growth and survival pathways [, , , , , ].
Anti-inflammatory agents: Some pyrazolo[3,4-d]pyrimidines exhibit anti-inflammatory properties by inhibiting pro-inflammatory mediators and pathways [].
Antimicrobial agents: Certain derivatives possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial drugs [, ].
Neurological disorders: Pyrazolo[3,4-d]pyrimidines have been investigated for their potential in treating neurological conditions like Alzheimer's disease and epilepsy [].
Compound Description: These derivatives feature a phenylethynyl group at the 3-position and various substituents on the phenyl ring. A key compound in this series is N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an). It exhibits multikinase inhibitory activity, including potent inhibition of Src and KDR, and shows promising anti-triple-negative breast cancer (TNBC) activity both in vitro and in vivo [].
Compound Description: This compound represents a 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine derivative featuring a chloromethyl group at the 6-position and a methyl group at the 1-position [].
Compound Description: This compound is characterized by an isopropyl group at the 1-position and a prop-1-en-2-yl group at the 3-position of the pyrazolo[3,4-d]pyrimidin-4-amine core [].
Compound Description: S29 is a potent inhibitor of the cytoplasmic tyrosine kinase c-SRC and has demonstrated anticancer activity, particularly against neuroblastoma [, ].
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Compound Description: This compound possesses a methyl group at the 1-position and a carbonyl group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring system [].
1-Methyl- and 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-Oxide Derivatives
Compound Description: This series encompasses derivatives of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide (IIm-0) and 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide (IIp-0). These compounds are characterized by an N-oxide moiety at the 5-position of the pyrazolo[3,4-d]pyrimidine scaffold [, ].
3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones
Compound Description: This series explores pyrazolo[3,4-d]pyrimidin-4-one derivatives with varying substituents at the 3- and 5-positions [].
Compound Description: This series features a quinazolinone ring system linked to a pyrazolo[3,4-d]pyrimidine core through a methylene bridge. These compounds are explored as phosphoinositide 3-kinase inhibitors for potential use in treating inflammatory diseases, particularly respiratory inflammatory diseases [, ].
Compound Description: This compound features a methyl group at the 1-position, a phenyl group at the 4-position, and a 4-(trifluoromethyl)phenyl group at the 3-position of the pyrazolo[3,4-d]pyrimidine core [].
Compound Description: This series investigates the structure-activity relationships of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives with various substituents at the 3-position. These compounds are designed as RET protein kinase inhibitors for potential anticancer therapies [].
Compound Description: This compound is a guanosine analog with a β-D-ribofuranosyl group at the 1-position and an amino group at the 6-position of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core [].
Compound Description: CHMFL-FLT3-213 is a potent type II FLT3 kinase inhibitor that demonstrates efficacy against various FLT3 kinase mutants, particularly those associated with FLT3-ITD positive acute myeloid leukemia [].
5,7-Dimethylpyrido[2,3-d]pyrimidin-4-one and 4,5-Dihydropyrazolo[3,4-d]pyrimidine Derivatives
Compound Description: This study focuses on pyrimidine derivatives, specifically 3-(4-sulfonamido)-2-methylthio-6-phenylazo-5,7-dimethylpyrido[2,3-d]pyrimidin-4-one and 1-(1,3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines, for their cytotoxic activity [].
Compound Description: BAY 41-2272 acts as a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator. It demonstrates vasodilatory effects and is investigated for its potential in treating erectile dysfunction [, ].
Substituted and Fused Pyrazolo[3,4-d]pyrimidin-4-ones
Compound Description: This series explores diverse pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, including fused systems like pyrazolo[3′,4′:4,5]pyrimido[1,2-b]pyridazin-4(1H)-one and 7,8,9,10-tetrahydropyrazolo[3′,4′:4,5]pyrimido[1,2-b]cinnolin-4(1H)-one, for their anti-inflammatory and ulcerogenic properties [].
Compound Description: This series focuses on pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, with specific emphasis on their potential as JmjC histone N-methyl lysine demethylase (KDM) inhibitors [].
N-Alkylated Pyrazolo[3,4-d]pyrimidine Analogs
Compound Description: This series involves N-alkylated pyrazolo[3,4-d]pyrimidine derivatives investigated for their inhibitory activity against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II [].
Compound Description: This compound, existing as a sodium salt in the reported crystal structure, features a pyridinyl group at the 3-position and a trichlorophenyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine core [].
6-(4-Bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine and 3-(4-Nitrophenyl)-4-phenyl-1H-pyrazolo[3,4-b]pyridine
Compound Description: These compounds feature a pyrazolo[3,4-b]pyridine core, which is a structural isomer of the pyrazolo[3,4-d]pyrimidine scaffold [].
Compound Description: This series explores derivatives of 4,5-dihydropyrazolo[3,4-d]pyrimidin-6-ol with varying substituents on the phenyl ring at the 4-position. These compounds are synthesized and characterized for their potential antimicrobial activities [].
Compound Description: This study focuses on synthesizing and alkylating 1-aryl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones, exploring their potential as anticonvulsant agents [].
Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives
Compound Description: This study centers on synthesizing novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, evaluating their potential as CDK2 inhibitors for anticancer therapies [].
Compound Description: This research explores the synthesis and characterization of new compounds derived from thieno[d]pyrimidines, focusing on isolated and fused thieno[d]pyrimidine derivatives [].
Compound Description: This study investigates a series of N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, analyzing their hydrogen-bonding patterns and structural features [].
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine Derivatives
Compound Description: This study explores the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives. The researchers assess their cytotoxicity, antimicrobial activity, and conduct molecular docking studies [].
1H-pyrazolo[3,4-e]-s-triazolo[3,4-c]-as-triazines, 8H-pyrazolo[3,4-e]tetrazolo[5,1-c]-as-triazine and 1,7-dihydro-8H-pyrazolo[3,4-e]-as-triazine Derivatives
Compound Description: This study focuses on synthesizing and characterizing a series of fused heterocyclic compounds, including 1H-pyrazolo[3,4-e]-s-triazolo[3,4-c]-as-triazines, 8H-pyrazolo[3,4-e]tetrazolo[5,1-c]-as-triazine, and 1,7-dihydro-8H-pyrazolo[3,4-e]-as-triazine derivatives [].
Compound Description: This compound features a methylsulfanyl group at the 6-position and a 3-phenylpropyl group at the 1-position of the 4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one core. The crystal structure reveals a dimeric layered structure [].
Compound Description: This study focuses on the design and synthesis of pyrazolo(3,4-d)-4-(phenyl)-1,2,4-(8H)-triazolo-(2,3-a)-pyrimidin-4(1H)-one derivatives as potential anti-inflammatory agents [].
Reinvestigating the reaction of 1H-pyrazol-5-amines with 4,5-dichloro-1,2,3-dithiazolium chloride
Compound Description: This study reinvestigates the reaction of 1H-pyrazol-5-amines with 4,5-dichloro-1,2,3-dithiazolium chloride, leading to the formation of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles [].
Compound Description: This compound incorporates a decahydrocyclododeca[d]pyrazolo[3,4-b]pyridine core, which, while structurally distinct from the pyrazolo[3,4-d]pyrimidine scaffold, features a similar fused heterocyclic system [].
Butylidene-Linker Models Based on Pyrazolo[3,4-d]pyrimidine, Purine, and 7-Deazapurine
Compound Description: This study examines butylidene-linker models incorporating pyrazolo[3,4-d]pyrimidine, purine, and 7-deazapurine moieties. These models are designed to study intramolecular interactions and their influence on molecular conformation [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.